molecular formula C15H27N3 B128536 Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene CAS No. 522-33-8

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene

Cat. No. B128536
CAS RN: 522-33-8
M. Wt: 249.39 g/mol
InChI Key: DKOLZPGCABHTDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene derivatives has been explored in various studies. For instance, the synthesis of dodecakis(aryloxy)triphenylenes, which are related to the triphenylene core of the molecule , was achieved by persubstitution of perfluorotriphenylene with phenolate nucleophiles in a specific solvent . Another study reported the synthesis of a dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate complex, which provides insights into the coordination chemistry of related triphenylene structures . Additionally, the synthesis of 2,12-diaryl-4-(arylmethyleneamino)-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,03,7]dodeca-4,6,9-trienes was achieved through methylation of tetracyanopyrrolidines with diazomethane, indicating the versatility of triphenylene derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene and its derivatives has been a subject of interest. X-ray analysis has been used to establish the C2-symmetric conformation of dodecakis(p-tolyloxy)triphenylene . The cationic structure of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate was found to have approximate C3 symmetry . These studies highlight the symmetrical nature and the potential for complex conformations within the triphenylene framework.

Chemical Reactions Analysis

The reactivity of triphenylene derivatives has been demonstrated in various chemical reactions. The formation of crystalline inclusion compounds with guest species such as acetonitrile and glymes indicates the host-guest chemistry potential of these molecules . The reaction of tetracyanopyrrolidines with diazomethane to form pentacyano-1,3,8-triazatricyclo dodeca-trienes showcases the reactivity of the nitrogen-containing triphenylene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene derivatives are influenced by their molecular structure. The presence of aryloxy and other substituents can significantly affect the molecule's ability to form inclusion compounds, which is indicative of its potential applications in materials science . The coordination of the manganese tricarbonyl group in the dodecahydrotriphenylene complex suggests interesting electronic properties and potential catalytic activity . The study of the hexamethyltrispiro dodecane structure through ab initio calculations and electron diffraction also contributes to understanding the conformational dynamics of related compounds .

Scientific Research Applications

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, a unique compound characterized by its distinct structure, plays a vital role in various scientific research domains. Its relevance spans across multiple fields, illustrating the compound's versatility and potential for innovative applications.

Applications in Electronic and Optical Materials

One significant application of this compound lies in its use as a basic scaffold for the development of electronic and optical materials. Research highlights the synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene, for their exceptional π–π stacking ability. This characteristic renders them ideal for applications as n-type semiconductors, sensors, nonlinear optical chromophores, and liquid crystals, among others. Their utilization in microporous polymers for energy storage further underscores the compound's utility in organic materials and nanoscience fields (Segura et al., 2015).

Catalysis and Hydrogen Storage

Another area of application is in catalysis and hydrogen storage. The compound's derivatives have been explored for their potential in improving the kinetics and selectivity of hydrogen storage. Research has demonstrated that certain derivatives, like dodecahydro-N-ethylcarbazole, exhibit superior hydrogen storage capabilities, highlighting the compound's role in advancing energy storage technologies (Sotoodeh & Smith, 2013).

Supramolecular Chemistry and Self-Assembly

Furthermore, the compound serves as a pivotal building block in supramolecular chemistry, particularly in the self-assembly of nanometer-sized structures. Its derivatives have been applied in the formation of one-dimensional rod-like structures stabilized by hydrogen bonding. These applications extend to nanotechnology, polymer processing, and even biomedical fields, showcasing the compound's multifaceted nature and its contribution to supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Safety And Hazards

The safety data sheet for Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene indicates that it has some hazards. The GHS symbol is GHS07, and the hazard statements include H319, H335, H302+H312+H332, and H315 . These statements suggest that the compound may cause eye irritation, may cause respiratory irritation, may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation .

properties

IUPAC Name

1,7,13-triazatetracyclo[12.4.0.02,7.08,13]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-4-10-16-13(7-1)17-11-5-2-9-15(17)18-12-6-3-8-14(16)18/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOLZPGCABHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3CCCCN3C4CCCCN4C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200235
Record name Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydro-4H,8H,12H-4a,8a,12a-triazatriphenylene

CAS RN

522-33-8
Record name Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'',2''-e)(1,3,5)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 522-33-8
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Record name Dodecahydro-1H,6H,11H-tripyrido(1,2-a:1',2'-c:1'''',2''''-e)(1,3,5)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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